molecular formula C6H9ClN2O2 B2369240 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride CAS No. 2193066-99-6

2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride

Cat. No.: B2369240
CAS No.: 2193066-99-6
M. Wt: 176.6
InChI Key: FTWPYGYAEQZUKV-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base such as triethylamine, followed by cyclization and subsequent hydrolysis . The reaction conditions often require an ice-water bath to control the temperature and ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or the acetic acid moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols or amines.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-5-carboxylic acid
  • 3,5-Dimethyl-1H-pyrazole
  • 1-Phenyl-1H-pyrazole

Uniqueness

2-(1-Methyl-1H-pyrazol-5-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the acetic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-8-5(2-3-7-8)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWPYGYAEQZUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193066-99-6
Record name 2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride
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